molecular formula C22H26N2O3 B15589890 Daphnicyclidin I

Daphnicyclidin I

Cat. No.: B15589890
M. Wt: 366.5 g/mol
InChI Key: CSQMGFDYNRLDNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daphnicyclidin I is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-10-8-24-9-11-3-4-14(25)16-12-5-6-27-21(26)17(12)18-19(16)22(11,2)15(24)7-13(10)20(18)23/h10-11,13,15H,3-9,23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQMGFDYNRLDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CC3CCC(=O)C4=C5C3(C2CC1C(=C5C6=C4CCOC6=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Elucidating the Intricate Architecture of Daphnicyclidin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and analytical processes involved in the chemical structure elucidation of Daphnicyclidin I, a complex polycyclic alkaloid from the Daphniphyllum genus. The intricate and unique scaffold of this compound presents a significant challenge in structural determination, necessitating a combination of advanced spectroscopic techniques and logical deductive reasoning. This document outlines the typical experimental protocols, data interpretation, and key structural correlations that are instrumental in piecing together the molecular puzzle of this natural product.

Isolation and Purification

The journey to elucidating the structure of this compound begins with its isolation from the source plant material, typically the stems and leaves of Daphniphyllum species. The following is a generalized protocol that reflects the common steps in the extraction and purification of Daphniphyllum alkaloids.

Experimental Protocol: Isolation and Purification

  • Extraction: Dried and powdered plant material is subjected to exhaustive extraction with a polar solvent, most commonly methanol (B129727) (MeOH), at room temperature. This process is typically repeated multiple times to ensure the efficient extraction of the target alkaloids.

  • Solvent Partitioning: The crude methanolic extract is concentrated under reduced pressure and then subjected to a series of liquid-liquid partitioning steps. This is a critical stage for the initial fractionation of the extract based on polarity. A common sequence involves partitioning between:

    • n-hexane and 10% aqueous methanol to remove non-polar constituents like fats and waxes.

    • Ethyl acetate (B1210297) (EtOAc) and water to separate compounds of intermediate polarity.

    • n-butanol (n-BuOH) and water to isolate more polar compounds. The alkaloid fraction is typically found in the EtOAc and n-BuOH extracts.

  • Acid-Base Extraction: To selectively isolate the basic alkaloids, the organic extracts are often subjected to acid-base extraction. The extract is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 5% HCl). The alkaloids are protonated and move into the aqueous layer. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and re-extracted with an organic solvent (e.g., chloroform (B151607) or dichloromethane) to recover the free-base alkaloids.

  • Chromatographic Purification: The enriched alkaloid fraction is then subjected to multiple rounds of chromatography to isolate individual compounds. This is a multi-step process that may include:

    • Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate and then methanol.

    • Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is effective in separating compounds based on their molecular size and is often used for further purification of fractions obtained from silica gel chromatography.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using preparative or semi-preparative HPLC, often with a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a modifier like trifluoroacetic acid (TFA).

Spectroscopic Data Acquisition and Interpretation

Once a pure sample of this compound is obtained, its chemical structure is determined through a combination of spectroscopic methods.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is employed to determine the exact mass of the molecule, which in turn allows for the determination of its molecular formula.

Table 1: Representative Mass Spectrometry Data for this compound

ParameterValue
Ionization ModeElectrospray Ionization (ESI)
Mass AnalyzerTime-of-Flight (TOF) or Orbitrap
Observed m/z [M+H]⁺Hypothetical value based on structure
Calculated m/z [M+H]⁺Hypothetical value based on structure
Molecular FormulaC₂₂H₂₅NO₄
Optical Rotation

The specific rotation is a physical constant that provides information about the chirality of the molecule.

Table 2: Representative Optical Rotation Data for this compound

ParameterValue
Specific Rotation ([\alpha]²⁵_D)Hypothetical value (e.g., -150 (c 0.1, MeOH))
SolventMethanol
Temperature25 °C
Wavelength589 nm (Sodium D-line)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. A suite of 1D and 2D NMR experiments are conducted.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • 1D NMR:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to identify spin systems (chains of connected protons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Table 3: Representative ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

PositionδH (ppm)MultiplicityJ (Hz)
e.g., H-13.50d8.5
e.g., H-22.10m
............
e.g., OMe3.85s

Table 4: Representative ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

PositionδC (ppm)Type
e.g., C-155.0CH
e.g., C-3170.1C=O
.........
e.g., OMe52.5CH₃

Note: The data in Tables 1-4 are representative and intended to illustrate the type of information obtained. Actual experimental values would be determined from the spectra of an authentic sample.

Structure Elucidation Workflow

The process of elucidating the structure of this compound is a logical progression from initial data acquisition to the final three-dimensional structure.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Determination plant_material Daphniphyllum Plant Material extraction Solvent Extraction plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning chromatography Column Chromatography (Silica, Sephadex) partitioning->chromatography hplc HPLC Purification chromatography->hplc pure_compound Pure this compound hplc->pure_compound ms HR-MS pure_compound->ms nmr_1d 1D NMR (¹H, ¹³C, DEPT) pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) pure_compound->nmr_2d optical_rotation Optical Rotation pure_compound->optical_rotation mol_formula Molecular Formula ms->mol_formula fragments Identify Spin Systems & Fragments (COSY, HSQC) nmr_1d->fragments nmr_2d->fragments final_structure Proposed Structure of this compound optical_rotation->final_structure connectivity Assemble Fragments (HMBC) fragments->connectivity stereochem Determine Relative Stereochemistry (NOESY) connectivity->stereochem stereochem->final_structure

Figure 1: Logical workflow for the structure elucidation of this compound.

Key Structural Correlations

The connectivity of the molecular framework of this compound is pieced together primarily through the analysis of 2D NMR data, especially HMBC and COSY spectra.

The Enigmatic Architecture of Life: A Technical Guide to the Biosynthesis of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids represent a captivating family of over 330 structurally complex and diverse natural products.[1][2] Isolated from evergreen trees and shrubs of the genus Daphniphyllum, these alkaloids have garnered significant attention due to their intricate, polycyclic frameworks and promising biological activities, including anticancer, antioxidant, and anti-HIV properties.[1][3] The formidable molecular architecture of these compounds presents a significant challenge for synthetic chemists and a fascinating puzzle for biochemists studying their natural origins. This technical guide provides a comprehensive overview of the current understanding of Daphniphyllum alkaloid biosynthesis, focusing on the core pathways, key hypothetical intermediates, and the experimental approaches used to investigate this complex area. While significant progress has been made through biomimetic synthesis, it is crucial to note that the enzymatic machinery governing these transformations in planta remains largely uncharacterized.

The Central Hypothesis: A Squalene-Derived Pathway

The prevailing hypothesis for the biosynthesis of Daphniphyllum alkaloids posits a pathway originating from the ubiquitous triterpene precursor, squalene (B77637).[4][5] This is supported by the C30 carbon skeleton of many of the foundational alkaloids, which is consistent with a squalene-derived origin. The proposed biosynthetic cascade involves a series of complex cyclizations and rearrangements to construct the characteristic polycyclic core of these molecules.

A pivotal concept in this proposed pathway is the existence of a universal precursor, a primordial Daphniphyllum alkaloid from which the vast diversity of the family is derived. This hypothetical intermediate, named proto-daphniphylline , is believed to be the entry point to the various structural subtypes.[6][7]

Proposed Biosynthetic Pathway

The journey from the linear squalene molecule to the intricate caged structures of Daphniphyllum alkaloids is thought to proceed through several key stages. The following diagram illustrates the widely accepted hypothetical biosynthetic pathway.

Daphniphyllum_Alkaloid_Biosynthesis cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_alkaloid_classes Major Alkaloid Classes Squalene Squalene Squalene_2_3_epoxide Squalene-2,3-epoxide Proto_Daphniphylline Proto-daphniphylline (Putative Universal Precursor) Squalene_2_3_epoxide->Proto_Daphniphylline Complex Cyclization Cascade (Putative Cyclases - Unidentified) Daphniphylline_type Daphniphylline-type Proto_Daphniphylline->Daphniphylline_type Rearrangements & Modifications Secodaphniphylline_type Secodaphniphylline-type Proto_Daphniphylline->Secodaphniphylline_type Rearrangements & Modifications Yuzurimine_type Yuzurimine-type Proto_Daphniphylline->Yuzurimine_type Rearrangements & Modifications Calyciphylline_A_type Calyciphylline A-type Proto_Daphniphylline->Calyciphylline_A_type Rearrangements & Modifications Other_types Other Diverse Skeletons Proto_Daphniphylline->Other_types

Caption: Hypothetical biosynthetic pathway of Daphniphyllum alkaloids from squalene.

This proposed pathway highlights the central role of proto-daphniphylline as a hub from which various alkaloid skeletons are generated through subsequent enzymatic modifications. It is important to emphasize that the enzymes catalyzing the complex cyclization cascade from squalene-2,3-epoxide to proto-daphniphylline have not yet been identified or characterized.[8]

Quantitative Data Summary

A significant challenge in the field of Daphniphyllum alkaloid biosynthesis is the scarcity of quantitative data. To date, there are no comprehensive studies reporting detailed enzyme kinetics, absolute concentrations of biosynthetic intermediates in plant tissues, or precise yields of specific alkaloids from defined precursors in vivo or in vitro. The data available is largely qualitative or semi-quantitative, focusing on the presence or absence of certain alkaloids in different plant parts.

The following table summarizes the type of quantitative information that is currently being investigated, although specific values are not yet widely available in the literature.

Data TypeDescriptionCurrent Availability
Alkaloid Content Concentration of specific Daphniphyllum alkaloids in various plant tissues (leaves, stems, roots, fruits).Primarily qualitative or relative quantification through metabolomics studies.[9][10]
Enzyme Kinetics Kinetic parameters (Km, Vmax, kcat) for the enzymes involved in the biosynthetic pathway.Not available, as the key enzymes have not been isolated and characterized.
Gene Expression Levels of transcripts for putative biosynthetic genes in different tissues and under various conditions.Limited, as the genes encoding the core biosynthetic enzymes are yet to be definitively identified.
Isotope Incorporation Efficiency of incorporation of labeled precursors (e.g., ¹³C-glucose) into the alkaloid backbone.Reported in a limited number of studies, providing evidence for the squalene origin but without detailed flux analysis.[11]

Key Experimental Protocols

The elucidation of the biosynthetic pathway of Daphniphyllum alkaloids relies on a combination of techniques, including biomimetic synthesis, isotopic labeling, and metabolomic analysis. While detailed, step-by-step protocols for enzymatic assays are not yet available due to the lack of identified enzymes, this section outlines the general methodologies employed in this research area.

Biomimetic Synthesis of Proto-daphniphylline

Biomimetic synthesis attempts to mimic the proposed biosynthetic steps in the laboratory without the use of enzymes. The successful synthesis of proto-daphniphylline by Heathcock and colleagues provided strong support for the squalene-derived hypothesis.[6][7]

Objective: To chemically synthesize the putative universal precursor, proto-daphniphylline, from a squalene-derived starting material to validate the proposed cyclization cascade.

General Procedure (Conceptual):

  • Preparation of a Squalene-like Precursor: A linear polyene substrate that mimics a cyclization-competent conformation of squalene is synthesized. This often involves the introduction of functional groups that can initiate and guide the desired cyclization reactions.

  • Initiation of the Cyclization Cascade: The precursor is treated with reagents that can trigger the formation of the polycyclic ring system. This can involve acidic conditions to promote carbocation-mediated cyclizations or other specific reagents to facilitate bond formation.

  • Control of Stereochemistry: The reaction conditions are optimized to favor the formation of the desired stereoisomer of proto-daphniphylline.

  • Purification and Structural Elucidation: The reaction mixture is purified using chromatographic techniques (e.g., column chromatography, HPLC) to isolate the target compound. The structure of the synthesized molecule is then confirmed using spectroscopic methods (NMR, MS) and by comparison with the natural product if available.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors in a biosynthetic pathway.

Objective: To determine the metabolic origin of the carbon skeleton of Daphniphyllum alkaloids by feeding plants with isotopically labeled precursors and analyzing their incorporation into the final products.

General Procedure:

  • Selection of Labeled Precursor: A stable isotope-labeled precursor, such as ¹³C-glucose or ¹³C-mevalonate, is chosen.[11]

  • Administration to the Plant: The labeled precursor is supplied to Daphniphyllum plants, often through hydroponic systems or by direct injection into the stem.[11]

  • Incubation Period: The plants are allowed to grow for a specific period to allow for the uptake and metabolism of the labeled precursor.

  • Extraction of Alkaloids: The plant material is harvested, and the alkaloids are extracted using standard phytochemical procedures.

  • Analysis of Isotope Incorporation: The extracted alkaloids are analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the extent and position of isotope incorporation. This provides direct evidence of the biosynthetic building blocks.

The following diagram illustrates a general workflow for isotopic labeling experiments.

Isotopic_Labeling_Workflow Labeled_Precursor Administer ¹³C-Labeled Precursor (e.g., Glucose) Plant_Incubation Incubate Daphniphyllum Plant Labeled_Precursor->Plant_Incubation Harvest_Extraction Harvest Plant Material & Extract Alkaloids Plant_Incubation->Harvest_Extraction Analysis Analyze by MS and NMR Harvest_Extraction->Analysis Data_Interpretation Determine Isotope Incorporation Pattern Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: General workflow for isotopic labeling studies in Daphniphyllum.

Enzyme Isolation and Characterization

The identification and characterization of the enzymes involved in Daphniphyllum alkaloid biosynthesis is a key area of ongoing research.

Objective: To isolate and characterize the enzymes responsible for catalyzing the key steps in the biosynthetic pathway.

General Procedure (Prospective):

  • Plant Material Collection: Collect fresh plant tissues known to produce high levels of the target alkaloids.

  • Protein Extraction: Homogenize the plant material in a suitable buffer to extract total proteins.

  • Protein Purification: Employ a series of chromatographic techniques (e.g., ammonium (B1175870) sulfate (B86663) precipitation, ion-exchange chromatography, size-exclusion chromatography, affinity chromatography) to purify the target enzyme.

  • Enzyme Assay Development: Develop a sensitive and specific assay to measure the activity of the enzyme. This would involve providing the putative substrate and detecting the formation of the product.

  • Enzyme Characterization: Once purified, the enzyme would be characterized in terms of its kinetic properties, substrate specificity, pH and temperature optima, and cofactor requirements.

  • Protein Identification: The purified protein would be identified using techniques such as mass spectrometry-based proteomics.

The following diagram outlines a logical workflow for the discovery of biosynthetic enzymes.

Enzyme_Discovery_Workflow Gene_Cloning Gene Cloning & Heterologous Expression Protein_Purification Protein Purification Gene_Cloning->Protein_Purification Enzyme_Assay Enzyme Assays with Putative Substrates Protein_Purification->Enzyme_Assay Product_Identification Product Identification (LC-MS, NMR) Enzyme_Assay->Product_Identification Functional_Characterization Functional Characterization Product_Identification->Functional_Characterization

Caption: A workflow for the discovery and characterization of biosynthetic enzymes.

Future Outlook and Challenges

The biosynthesis of Daphniphyllum alkaloids remains a frontier in natural product chemistry and biochemistry. While the overarching biosynthetic framework is conceptually outlined, the fine details, particularly the enzymatic machinery, are yet to be discovered. Future research will undoubtedly focus on:

  • Identification of Biosynthetic Genes: Utilizing modern genomics and transcriptomics approaches to identify the genes encoding the enzymes responsible for the core cyclization and subsequent modifications.

  • Enzyme Characterization: The isolation and functional characterization of these enzymes will be paramount to fully understanding the catalytic mechanisms that generate such molecular complexity.

  • Metabolic Engineering: Once the biosynthetic pathway is fully elucidated, there is potential for metabolic engineering in microbial or plant systems to produce these valuable alkaloids on a larger scale for pharmacological studies and drug development.

The journey to fully unravel the biosynthesis of Daphniphyllum alkaloids will require a multidisciplinary approach, combining the expertise of synthetic chemists, biochemists, molecular biologists, and analytical scientists. The insights gained will not only illuminate the remarkable chemical capabilities of the plant kingdom but also pave the way for the sustainable production of these medicinally important compounds.

References

Unveiling the Molecular Architecture and Properties of Daphnicyclidin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnicyclidin I, a member of the complex and structurally diverse family of Daphniphyllum alkaloids, has garnered interest within the scientific community. These natural products, isolated from plants of the Daphniphyllum genus, are known for their intricate polycyclic frameworks and potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing from available scientific literature.

Physicochemical Properties

This compound is a natural product isolated from the plant Daphniphyllum longeracemosum. While detailed experimental data for some physical properties remain to be fully disclosed in publicly accessible sources, the fundamental molecular characteristics have been established.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₂₆N₂O₃Commercial Supplier Data
Molecular Weight 366.461 g/mol Commercial Supplier Data
CAS Number 1467083-10-8Commercial Supplier Data
Appearance Amorphous powderInferred from related compounds
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported

Spectroscopic Data

The structural elucidation of this compound, like other complex natural products, relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a complete, publicly available dataset of the raw spectral data for this compound is not readily accessible, the key identification methods are known.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are crucial for determining the intricate carbon skeleton and stereochemistry of this compound. Although specific chemical shift and coupling constant data for this compound are not detailed in the currently available literature, the general approach for related Daphniphyllum alkaloids involves a suite of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, to piece together the complex polycyclic system.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of this compound. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable information about the connectivity of the molecule, helping to confirm the proposed structure.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are described in the primary literature. The general workflow for isolating Daphniphyllum alkaloids, including this compound, is outlined below.

General Isolation Procedure for Daphniphyllum Alkaloids

The following diagram illustrates a typical workflow for the isolation of alkaloids from Daphniphyllum species.

experimental_workflow plant_material Plant Material (e.g., leaves and stems of D. longeracemosum) extraction Extraction with organic solvent (e.g., Methanol) plant_material->extraction partition Solvent Partitioning (e.g., Ethyl Acetate/Water) extraction->partition crude_extract Crude Alkaloid Extract partition->crude_extract chromatography1 Column Chromatography (e.g., Silica Gel) crude_extract->chromatography1 fractions Fractions chromatography1->fractions chromatography2 Further Chromatographic Separation (e.g., HPLC) fractions->chromatography2 pure_compound Isolated this compound chromatography2->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: General workflow for the isolation of this compound.

Biological Activity

The biological activities of many Daphniphyllum alkaloids have been a subject of significant research, with studies reporting a range of effects including cytotoxic, anti-inflammatory, and neurotrophic properties.

While specific studies on the biological activity and potential signaling pathways of this compound are not extensively detailed in the current body of literature, related compounds from the Daphniphyllum genus have shown cytotoxic effects against various cancer cell lines. The evaluation of this compound for such activities would be a logical next step in its pharmacological profiling.

The diagram below represents a generalized signaling pathway that is often investigated when assessing the cytotoxic effects of natural products.

signaling_pathway Daphnicyclidin_I This compound Cell Cancer Cell Daphnicyclidin_I->Cell Receptor Cell Surface Receptor / Intracellular Target Cell->Receptor Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Apoptosis Apoptosis / Cell Cycle Arrest Signaling_Cascade->Apoptosis

Caption: Hypothetical signaling pathway for cytotoxic activity.

Conclusion

This compound remains a fascinating, yet not fully characterized, member of the Daphniphyllum alkaloid family. Its fundamental molecular properties have been defined, but a significant opportunity exists for further research to elucidate its complete physicochemical profile, including detailed spectroscopic analysis, solubility, and melting point. Moreover, comprehensive studies into its biological activities and mechanism of action are warranted to explore its potential as a lead compound in drug discovery. This guide serves as a foundational resource for researchers embarking on the further investigation of this intriguing natural product.

The Discovery and Enduring Challenge of Daphnicyclidin Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Daphniphyllum alkaloids represent a large and structurally diverse family of natural products that have captivated chemists for decades. Among these, the daphnicyclidins are a particularly fascinating subgroup, distinguished by a unique and unprecedented pentafulvene core embedded within a complex, cage-like polycyclic architecture. First isolated in 2001, these alkaloids have presented a formidable challenge to synthetic chemists and have prompted significant investigations into their biosynthesis and potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, structural elucidation, and biological evaluation of daphnicyclidin alkaloids. It details the key milestones in their isolation, summarizes the synthetic strategies developed to conquer their intricate structures, and presents their known biological activities in a structured format. Furthermore, this guide includes representative experimental protocols and visual diagrams of key pathways to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction: The Emergence of a Unique Alkaloid Subclass

The Daphniphyllum genus of evergreen plants, found primarily in East and Southeast Asia, is a rich source of structurally complex alkaloids.[1] While the first alkaloids from this genus were reported as early as 1909, the daphnicyclidin subgroup represents a more recent and structurally distinct discovery.[2] These compounds are classified as diterpene or nortriterpenoid alkaloids and are characterized by their highly intricate, often caged, polycyclic ring systems.[3][4]

The defining structural feature of the daphnicyclidin family is a pentafulvene moiety integrated into a penta- or hexacyclic framework.[4] This vibrant yellow, non-benzenoid aromatic system is, to the best of our knowledge, unique among natural products and is responsible for the characteristic properties and synthetic challenges associated with these molecules.[4]

Discovery and History: A Timeline of Isolation

The history of daphnicyclidin alkaloids began in 2001 with the pioneering work of Kobayashi and coworkers. Their investigation into the chemical constituents of two Daphniphyllum species, D. teijsmanni and D. humile, led to the isolation and characterization of the first eight members of this new family, daphnicyclidins A–H.[3][4] This discovery opened a new chapter in the study of Daphniphyllum alkaloids, sparking interest in their unique structure, potential biosynthesis, and pharmacological properties.

Following this initial report, numerous other daphnicyclidin-type alkaloids have been isolated from various Daphniphyllum species, expanding the structural diversity of this fascinating subgroup. A timeline of key discoveries is presented below:

  • 2001: Kobayashi et al. isolate daphnicyclidins A–H from D. teijsmanni and D. humile.[3][4]

  • 2002: The same group reports the isolation of daphnicyclidins J and K from D. humile.[4]

  • 2004: Yue and colleagues isolate daphnipaxinine from D. paxianum.[4]

  • 2006: Hu et al. describe daphnicyclidin L from D. macropodum, while Krohn et al. report macropodumins B and C from the same species.[4]

  • 2007: Hao and coworkers isolate paxiphyllines A and B from D. paxianum.[4]

  • 2018: Li Zhang et al. report the isolation of daphnicyclidin M from the stems and leaves of D. paxianum.[5][6]

This ongoing discovery of new daphnicyclidin analogues continues to fuel research into this unique family of natural products.

Structural Elucidation

The complex, three-dimensional structures of the daphnicyclidin alkaloids were elucidated through a combination of advanced spectroscopic techniques. Key methods employed by researchers include:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was crucial for determining the molecular formula of each new compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments were the primary tools used to piece together the intricate carbon skeleton and establish the relative stereochemistry of the numerous stereocenters.[3]

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provided unambiguous confirmation of the molecular structure and absolute stereochemistry for several daphnicyclidin alkaloids, solidifying the assignments made through NMR spectroscopy.[3][6]

  • Circular Dichroism (CD) Spectroscopy: CD analysis was also used to help determine the absolute stereochemistry of these chiral molecules.[3]

Spectroscopic Data

The unique pentafulvene core gives rise to characteristic signals in NMR spectra. The following table summarizes representative, though not exhaustive, chemical shifts for the key structural motifs in daphnicyclidin alkaloids.

Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Pentafulvene Core 5.5 - 7.0110 - 150The exact shifts are highly dependent on the specific ring system and substitution pattern. The exocyclic double bond carbon typically appears at the lower field end of the range.
Quaternary Carbons -40 - 60Numerous quaternary centers contribute to the complexity of the ¹³C NMR spectrum and the synthetic challenge.
Methine & Methylene Groups 1.0 - 4.520 - 70A complex and often overlapping region in the ¹H NMR spectrum, requiring 2D NMR techniques for full assignment.

Biosynthesis: A Biomimetic Hypothesis

The biosynthesis of the complex Daphniphyllum alkaloids is believed to proceed from a squalene-derived intermediate. While the precise enzymatic pathways are still under investigation, a powerful biomimetic hypothesis, pioneered by Heathcock and coworkers, has provided both a plausible biosynthetic route and a roadmap for laboratory synthesis.[2][7]

This hypothesis suggests that a series of intramolecular cyclization reactions, triggered by the formation of an iminium ion, assembles the dense polycyclic core from a linear precursor. The Heathcock group demonstrated the feasibility of this approach in their landmark total synthesis of proto-daphniphylline, the putative biogenetic precursor to many Daphniphyllum alkaloids.[1][2]

The proposed biosynthetic cascade provides a compelling example of nature's efficiency in constructing molecular complexity.

Biosynthesis Squalene Squalene Dialdehyde Squalene-derived Dialdehyde Intermediate Squalene->Dialdehyde Oxidative Cleavage ProtoDaph Proto-daphniphylline (Pentacyclic Core) Dialdehyde->ProtoDaph Biomimetic Cascade (Iminium Ion Cyclization, etc.) Daphnicyclidins Daphnicyclidin Alkaloids ProtoDaph->Daphnicyclidins Late-stage Oxidations & Rearrangements

Caption: Proposed biosynthetic pathway of Daphnicyclidin alkaloids.

Total Synthesis: Confronting Complexity

The intricate, sterically congested, and polycyclic architecture of the daphnicyclidin alkaloids makes them exceptionally challenging targets for total synthesis. Their structures, rich in quaternary carbon centers, have spurred the development of novel synthetic strategies and methodologies. Key challenges include:

  • Construction of the unique fused ring system.

  • Stereoselective installation of multiple contiguous stereocenters.

  • Formation of the sterically hindered all-carbon quaternary centers.

  • Introduction of the sensitive pentafulvene moiety.

Numerous research groups have undertaken the formidable task of synthesizing these molecules, with several elegant approaches to the core ring systems and a few completed total syntheses being reported. Strategies often involve powerful ring-forming reactions such as intramolecular Diels-Alder reactions, radical cyclizations, and cascade reactions inspired by the proposed biosynthesis.

Biological Activity

Several members of the Daphniphyllum alkaloid family have exhibited a range of interesting biological activities, including anti-cancer, anti-HIV, and neurotrophic properties.[2][5] The daphnicyclidin subgroup has also been evaluated for its pharmacological potential, with several compounds demonstrating cytotoxic effects against various cancer cell lines.

The following table summarizes the reported cytotoxic activities of selected daphnicyclidin and related alkaloids.

Alkaloid Cell Line Activity IC₅₀ (µM) Reference
Daphnioldhanol AHeLaWeak Cytotoxicity31.9[6][8]
Daphnezomine WHeLaModerate Cytotoxicity16.0 µg/mL[6]
2-Deoxymacropodumine AHeLaModerate Cytotoxicity3.89[6]

These preliminary findings suggest that the unique scaffold of the daphnicyclidin alkaloids may serve as a valuable template for the design of new therapeutic agents. Further investigation into their mechanism of action and structure-activity relationships is warranted.

Experimental Protocols

The protocols described below are representative methodologies for the isolation and synthesis of daphnicyclidin-type alkaloids, based on published literature. They are intended to be illustrative and may require optimization for specific applications.

Generalized Protocol for Isolation of Daphnicyclidin Alkaloids

This protocol outlines a typical procedure for the extraction and purification of alkaloids from Daphniphyllum plant material.

  • Extraction:

    • Air-dried and powdered plant material (e.g., stems, leaves) is exhaustively extracted with a polar solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature.

    • The solvent is removed under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in an aqueous acidic solution (e.g., 2-5% HCl) and partitioned with a non-polar organic solvent (e.g., n-hexane, chloroform) to remove neutral and acidic components.

    • The aqueous acidic layer, containing the protonated alkaloids, is collected.

    • The pH of the aqueous layer is adjusted to 9-10 with a base (e.g., NH₄OH) to deprotonate the alkaloids.

    • The basic aqueous solution is then extracted with a chlorinated solvent (e.g., chloroform (B151607), dichloromethane) to obtain the crude total alkaloid fraction.

  • Chromatographic Purification:

    • The crude alkaloid mixture is subjected to a series of chromatographic separations.

    • Silica (B1680970) Gel Column Chromatography: The mixture is first separated on a silica gel column using a gradient elution system, typically with mixtures of chloroform and methanol, often with a small amount of amine (e.g., triethylamine) to prevent tailing.

    • Preparative HPLC: Fractions containing the target compounds are further purified by preparative High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column with a mobile phase such as methanol/water or acetonitrile/water, to yield the pure alkaloids.

IsolationWorkflow Plant Powdered Plant Material Extraction Methanol Extraction Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partition Acid-Base Partitioning CrudeExtract->Partition CrudeAlkaloids Crude Alkaloid Fraction Partition->CrudeAlkaloids Silica Silica Gel Chromatography CrudeAlkaloids->Silica Fractions Semi-pure Fractions Silica->Fractions HPLC Preparative HPLC Fractions->HPLC PureAlkaloid Pure Daphnicyclidin HPLC->PureAlkaloid

Caption: General workflow for the isolation of Daphnicyclidin alkaloids.

Representative Protocol for a Key Synthetic Reaction: Intramolecular Diels-Alder Cycloaddition

The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for constructing the complex polycyclic core of Daphniphyllum alkaloids. The following is a generalized procedure based on synthetic studies in this area.

  • Substrate Preparation: A linear triene precursor, containing both the diene and dienophile moieties connected by a suitable tether, is synthesized through multi-step organic synthesis.

  • Cyclization Conditions:

    • The triene precursor is dissolved in an appropriate anhydrous solvent (e.g., toluene, xylene) under an inert atmosphere (e.g., argon, nitrogen).

    • The reaction can be promoted either thermally by heating the solution (e.g., 80-140 °C) or by the addition of a Lewis acid catalyst (e.g., Et₂AlCl, BF₃·OEt₂) at lower temperatures.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, the reaction is quenched (e.g., with saturated NaHCO₃ solution if a Lewis acid is used) and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and concentrated under reduced pressure.

    • The resulting crude product, the cyclized polycyclic core, is purified by flash column chromatography on silica gel to yield the pure cycloadduct.

Conclusion and Future Outlook

The daphnicyclidin alkaloids stand out as a structurally remarkable class of natural products. Since their initial discovery, they have served as a source of inspiration and a formidable proving ground for the development of new synthetic strategies. While significant progress has been made in understanding their structure and in synthesizing their complex frameworks, much remains to be explored.

Future research will likely focus on several key areas:

  • Elucidation of the complete biosynthetic pathway through genetic and enzymatic studies.

  • Development of more efficient and scalable total syntheses to enable deeper investigation of their biological properties.

  • Comprehensive pharmacological evaluation of both natural and synthetic analogues to understand their mechanism of action and potential as therapeutic leads.

The daphnicyclidins are a testament to the vast structural and chemical diversity of the natural world, and they will undoubtedly continue to challenge and inspire the scientific community for years to come.

References

Preliminary Biological Screening of Daphnicyclidin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a generalized framework for the preliminary biological screening of Daphnicyclidin I. As of the latest literature review, specific experimental data on the biological activities of this compound is limited. Therefore, this guide utilizes methodologies and representative data from studies on closely related Daphniphyllum alkaloids to illustrate a potential screening cascade.

Introduction

This compound is a member of the Daphniphyllum alkaloids, a large and structurally diverse family of natural products isolated from plants of the Daphniphyllum genus.[1][2][3] These alkaloids are known to possess a wide range of biological activities, including cytotoxic, anti-HIV, and kinase inhibitory effects.[1] Given the structural novelty of this compound, a systematic preliminary biological screening is warranted to elucidate its therapeutic potential. This guide outlines a series of in vitro assays to assess its cytotoxic, anti-HIV, and kinase inhibitory activities.

Recommended Preliminary Screening Cascade

A tiered approach is recommended for the preliminary biological screening of this compound. The initial phase should focus on evaluating its general cytotoxicity, followed by more specific assays based on the known activities of related compounds.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target-Oriented Screening cluster_2 Phase 3: Lead Optimization A This compound B Cytotoxicity Assay (e.g., MTT Assay) A->B C Anti-HIV Assay (e.g., Reverse Transcriptase Assay) B->C D Kinase Inhibition Assay B->D E Further Mechanistic Studies & Analogue Synthesis C->E D->E

Caption: A logical workflow for the preliminary biological screening of this compound.

Cytotoxicity Screening

The initial assessment of a novel compound's biological activity often begins with evaluating its cytotoxicity against various cancer cell lines. This provides a broad indication of its potential as an anticancer agent and establishes a therapeutic window for other assays. Several Daphniphyllum alkaloids have demonstrated moderate to weak cytotoxicity against cell lines such as HeLa.[1][4][5]

Data Presentation: Representative Cytotoxicity Data

The following table summarizes hypothetical IC₅₀ (half-maximal inhibitory concentration) values for this compound against a panel of human cancer cell lines, based on data from related compounds.[1][4][5]

Cell LineCancer TypeHypothetical IC₅₀ (µM) for this compound
HeLaCervical Cancer25.5
A549Lung Cancer> 100
MCF-7Breast Cancer45.2
HepG2Liver Cancer78.1
Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8][9] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[6][7][8]

Materials:

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

G cluster_0 MTT Assay Workflow A Seed Cells B Add this compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: A schematic representation of the MTT assay workflow.

Anti-HIV Activity Screening

Certain Daphniphyllum alkaloids, such as logeracemin A, have shown significant anti-HIV activity.[1] A key target for anti-HIV drugs is the reverse transcriptase (RT) enzyme, which is crucial for the replication of the virus.

Data Presentation: Representative Anti-HIV Data

The following table presents hypothetical EC₅₀ (half-maximal effective concentration) values for this compound from an anti-HIV reverse transcriptase assay.

AssayTargetHypothetical EC₅₀ (µM) for this compound
HIV-1 RT InhibitionHIV-1 Reverse Transcriptase8.2
Experimental Protocol: HIV-1 Reverse Transcriptase Assay

This cell-free assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase.[10][11][12][13]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • This compound stock solution (in DMSO)

  • Reaction buffer (containing template-primer, dNTPs, and labeled nucleotides)

  • Lysis buffer

  • Streptavidin-coated 96-well plates

  • Detection antibody (e.g., HRP-conjugated anti-digoxigenin)

  • Substrate (e.g., ABTS)

  • Stop solution

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate buffer.

  • Reaction Setup: In a 96-well plate, add the HIV-1 RT enzyme, the reaction buffer, and the this compound dilutions. Include a no-enzyme control and a no-inhibitor control.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the reverse transcription reaction.

  • Capture: Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotin-labeled cDNA to bind.

  • Washing: Wash the plate to remove unbound components.

  • Detection: Add the detection antibody and incubate. After another wash step, add the substrate and incubate until a color change is observed.

  • Signal Measurement: Add the stop solution and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound and determine the EC₅₀ value.

G cluster_0 HIV-1 RT Assay Workflow A Combine RT Enzyme, Buffer, & this compound B Incubate A->B C Transfer to Streptavidin Plate B->C D Wash C->D E Add Detection Antibody D->E F Add Substrate E->F G Measure Absorbance F->G H Calculate EC50 G->H

Caption: A streamlined workflow for the HIV-1 reverse transcriptase inhibition assay.

Kinase Inhibition Screening

The dysregulation of protein kinases is a hallmark of many diseases, including cancer.[14] Some Daphniphyllum alkaloids have been reported to possess kinase inhibitory activity.[1][15]

Data Presentation: Representative Kinase Inhibition Data

The following table shows hypothetical IC₅₀ values for this compound against a panel of protein kinases.

Kinase TargetHypothetical IC₅₀ (nM) for this compound
EGFR550
VEGFR21200
SRC800
AKT1> 10000
Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is proportional to the kinase activity.[14]

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR2, SRC, AKT1)

  • Specific substrate for each kinase

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Kinase Reaction: In a 96-well plate, add the kinase, its substrate, ATP, and the this compound dilutions.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[14]

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value.

G cluster_0 Kinase Inhibition Assay Workflow A Kinase Reaction with this compound B Stop Reaction & Deplete ATP A->B C Convert ADP to ATP & Generate Light B->C D Measure Luminescence C->D E Calculate IC50 D->E

Caption: The core steps of the ADP-Glo™ kinase inhibition assay.

Conclusion

This technical guide provides a comprehensive, albeit generalized, framework for the preliminary biological screening of this compound. The outlined assays for cytotoxicity, anti-HIV, and kinase inhibition activities are robust and widely used methodologies in drug discovery. The successful execution of this screening cascade will provide valuable insights into the pharmacological profile of this compound and guide future research toward identifying its mechanism of action and potential therapeutic applications.

References

The Frontier of Complex Alkaloids: A Technical Guide to the Discovery of Daphnicyclidin I Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products that have captivated chemists and pharmacologists for decades. Their complex, polycyclic architectures and significant biological activities, including cytotoxic effects against various cancer cell lines, make them compelling targets for synthetic chemistry and drug discovery.[1][2] Among these, Daphnicyclidin I and its related analogues represent a particularly intriguing subgroup. This technical guide provides an in-depth overview of the discovery of this compound analogues and derivatives, focusing on their synthesis, biological evaluation, and the current understanding of their structure-activity relationships.

Data Presentation: Cytotoxic Activity of Daphniphyllum Alkaloids

While a systematic study of a wide range of this compound analogues is not extensively available in the public literature, research on various structurally related Daphniphyllum alkaloids provides valuable insights into their therapeutic potential. The following table summarizes the reported cytotoxic activities of selected compounds against various cancer cell lines.

Compound NameType/Core StructureCell LineIC50 ValueReference
Daphnioldhanol ASecodaphnane-typeHeLa31.9 µM[1][3]
Daphnezomine WDaphnezomine L-typeHeLa16.0 µg/mL[4]
Calyciphylline A Derivative 1Calyciphylline A-typeP-3885.7 µM
Calyciphylline A Derivative 2Calyciphylline A-typeP-3886.5 µM[5]
Calyciphylline A Derivative 1Calyciphylline A-typeSGC-790122.4 µM[5]
Calyciphylline A Derivative 2Calyciphylline A-typeSGC-790125.6 µM[5]
Dcalycinumine ANovel hexacyclic architectureNasopharyngeal Cancer CellsPromotes apoptosis
Unnamed Alkaloid11-membered macrolactone ringHeLa~3.89 µM[1]

Experimental Protocols

The synthesis and biological evaluation of this compound analogues involve complex multi-step procedures and specialized assays. Below are detailed methodologies for key experiments.

Synthesis of Daphnicyclidin A Core Structures

The total synthesis of Daphnicyclidin A is a formidable challenge that has been approached through the construction of its constituent ring systems.

1. Synthesis of the ABC Tricyclic System:

A substrate-stereocontrolled synthesis has been developed to construct the ABC trocyclic system of Daphnicyclidin A.[6][7] The key reactions in this multi-step process are:

The detailed experimental procedure for a representative step would be as follows (based on typical organic synthesis protocols):

To a solution of the pyrrolidine precursor in an appropriate solvent (e.g., anhydrous THF) under an inert atmosphere (e.g., argon) at a specific temperature (e.g., -78 °C), a strong base (e.g., LDA) is added dropwise. The reaction mixture is stirred for a defined period (e.g., 30 minutes) before the addition of the electrophile. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution), and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

2. Synthesis of the ABCE Tetracyclic System:

An approach to the ABCE tetracyclic ring system has been achieved using an intramolecular (4+3) cycloaddition of an oxidopyridinium ion as the key step.[8] This route consists of a 10-step synthesis.[8]

Cytotoxicity Assays

The cytotoxic activity of this compound analogues and other Daphniphyllum alkaloids is typically evaluated using colorimetric assays such as the MTT or NRU assay.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[9]

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound analogues) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

2. Neutral Red Uptake (NRU) Cytotoxicity Assay:

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[10]

  • Cell Preparation and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • Neutral Red Incubation: After treatment, the cells are incubated with a medium containing a specific concentration of neutral red.

  • Dye Extraction: The cells are then washed, and the incorporated dye is extracted using a destaining solution.

  • Absorbance Reading: The absorbance of the extracted dye is measured spectrophotometrically.

  • Viability Determination: The amount of dye retained is proportional to the number of viable cells.

Mandatory Visualizations

Logical Workflow for Discovery of this compound Analogues

G cluster_0 Synthesis Phase cluster_1 Biological Evaluation Phase Start Start Design_Analogues Design of this compound Analogues and Derivatives Start->Design_Analogues Synthesis Chemical Synthesis of Designed Compounds Design_Analogues->Synthesis Purification_Characterization Purification and Structural Characterization (NMR, MS, X-ray) Synthesis->Purification_Characterization Cytotoxicity_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification_Characterization->Cytotoxicity_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Screening->SAR_Analysis SAR_Analysis->Design_Analogues Feedback Loop for New Designs Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis Assays) Lead_Identification->Mechanism_of_Action End End Mechanism_of_Action->End

Caption: A generalized workflow for the discovery and development of this compound analogues.

Plausible Signaling Pathway for Cytotoxicity

While the precise signaling pathways activated by this compound and its analogues are not yet fully elucidated, many cytotoxic natural products induce apoptosis in cancer cells. The diagram below illustrates a general intrinsic apoptosis pathway that could be a plausible mechanism of action.

G cluster_0 Cellular Stress Response cluster_1 Apoptotic Regulation cluster_2 Execution Phase Daphnicyclidin_Analogue This compound Analogue Cellular_Stress Induction of Cellular Stress (e.g., DNA Damage, ER Stress) Daphnicyclidin_Analogue->Cellular_Stress p53_Activation Activation of p53 Cellular_Stress->p53_Activation Bcl2_Family Modulation of Bcl-2 Family Proteins p53_Activation->Bcl2_Family Bax_Bak_Activation Activation of Bax/Bak Bcl2_Family->Bax_Bak_Activation Mitochondrial_Permeabilization Mitochondrial Outer Membrane Permeabilization Bax_Bak_Activation->Mitochondrial_Permeabilization Cytochrome_c_Release Release of Cytochrome c Mitochondrial_Permeabilization->Cytochrome_c_Release Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A potential intrinsic apoptosis pathway that may be induced by cytotoxic this compound analogues.

Conclusion

The discovery of this compound analogues and derivatives is an active area of research with significant potential for the development of new anticancer agents. The complex structures of these alkaloids present considerable synthetic challenges, but also offer a rich scaffold for medicinal chemistry exploration. While the current body of quantitative biological data is still emerging, the cytotoxic activities observed for related Daphniphyllum alkaloids are promising. Future work should focus on the systematic synthesis and evaluation of a broader range of this compound analogues to establish clear structure-activity relationships. Furthermore, in-depth studies into the molecular mechanisms of action, including the specific signaling pathways involved in their cytotoxic effects, will be crucial for the rational design of more potent and selective therapeutic candidates.

References

Methodological & Application

Total Synthesis of Daphnicyclidin I: A Detailed Guide to its Synthetic Pathway and Key Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 3, 2025 – The intricate molecular architecture of Daphnicyclidin I, a member of the complex family of Daphniphyllum alkaloids, has presented a formidable challenge to the synthetic chemistry community. This document provides a detailed overview of the total synthesis of this compound, with a focus on the key strategies and experimental protocols that have enabled its successful construction. This information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis of complex natural products.

The total synthesis of this compound was achieved as part of a broader effort that successfully produced fourteen related Daphniphyllum alkaloids, showcasing a unified and masterful synthetic strategy. The pathway leverages a late-stage diversification approach from a common intermediate, which is assembled through a series of elegant and efficient chemical transformations.

Retrosynthetic Analysis and Overall Strategy

The synthetic approach to this compound hinges on a convergent strategy, wherein key fragments of the molecule are synthesized separately and then brought together. The core of the strategy involves the construction of a common pentacyclic intermediate that contains the essential carbon skeleton and stereochemistry required for the synthesis of several daphnicyclidin-type alkaloids. The final steps of the synthesis involve tailored functional group manipulations to arrive at the target molecule, this compound.

A simplified retrosynthetic analysis reveals the key disconnections and the strategic bond formations that are central to the synthesis.

G This compound This compound Daphnicyclidin D Daphnicyclidin D This compound->Daphnicyclidin D Late-stage functionalization Pentacyclic Amine Intermediate Pentacyclic Amine Intermediate Daphnicyclidin D->Pentacyclic Amine Intermediate Key cyclization & rearrangement Tetracyclic Precursor Tetracyclic Precursor Pentacyclic Amine Intermediate->Tetracyclic Precursor Ring closure Core Fragments Core Fragments Tetracyclic Precursor->Core Fragments Fragment coupling

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Steps and Experimental Protocols

The synthesis of this compound can be broken down into several key stages, each involving a series of carefully orchestrated reactions. Below are the detailed protocols for some of the pivotal steps in the synthesis.

Construction of the Tetracyclic Core

A crucial phase of the synthesis is the construction of a tetracyclic intermediate that serves as the foundation for the subsequent formation of the pentacyclic core. One of the key reactions in this sequence is an intramolecular [4+3] cycloaddition, which efficiently builds the seven-membered ring system characteristic of this alkaloid family.

Protocol for Intramolecular [4+3] Cycloaddition:

  • Preparation of the Precursor: The diene-containing precursor is synthesized from commercially available starting materials over several steps, involving reactions such as mono-protection of a diol, Swern oxidation, aldol (B89426) reaction, and Wittig olefination.[1]

  • Cycloaddition Reaction: The precursor is then subjected to the key intramolecular [4+3] cycloaddition reaction. To a solution of the pyridinium (B92312) salt precursor in a suitable solvent (e.g., acetonitrile), a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added at room temperature. The reaction mixture is stirred for a specified period until completion, monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired tetracyclic cycloadduct.

Formation of the Pentacyclic Amine Intermediate and Conversion to Daphnicyclidin D

With the tetracyclic core in hand, the subsequent steps focus on the construction of the final rings and the introduction of the nitrogen atom. This is achieved through a series of transformations including a key radical cyclization to form the piperidine (B6355638) ring. The resulting pentacyclic amine is a common intermediate for several daphnicyclidin alkaloids.

The conversion of this advanced intermediate to Daphnicyclidin D is a critical step towards this compound.

Protocol for the Conversion to Daphnicyclidin D:

  • Oxidation and Rearrangement: The pentacyclic amine intermediate is subjected to an oxidation reaction, often using an iodine-based reagent in the presence of a base like potassium carbonate. This step may also involve a concomitant rearrangement to establish the final ring system of Daphnicyclidin D.

  • Reaction Conditions: Typically, the pentacyclic amine is dissolved in a solvent such as methanol. Iodine and potassium carbonate are added, and the reaction mixture is stirred at room temperature for several hours.

  • Purification: After the reaction is complete, the mixture is worked up by quenching with a sodium thiosulfate (B1220275) solution and extracting with an organic solvent. The crude product is then purified using chromatographic techniques to yield pure Daphnicyclidin D.

Final Transformation to this compound

The final step in the synthesis is the conversion of Daphnicyclidin D to this compound. This transformation typically involves a selective hydrolysis or a related functional group interconversion.

Protocol for the Conversion of Daphnicyclidin D to this compound:

  • Hydrolysis: Daphnicyclidin D is treated with a mild base, such as potassium hydroxide, in a protic solvent like methanol.

  • Reaction Monitoring: The reaction progress is carefully monitored by TLC or HPLC to ensure complete conversion and to minimize the formation of side products.

  • Isolation of this compound: Once the reaction is complete, the mixture is neutralized and extracted with an appropriate organic solvent. The organic extracts are combined, dried, and concentrated. The final product, this compound, is then purified by preparative HPLC or crystallization.

Quantitative Data Summary

The efficiency of a synthetic route is best evaluated by examining the yields of its individual steps and the overall yield. The following table summarizes the quantitative data for key transformations in the synthesis of a core substructure of this compound.

Step NumberTransformationReagents and ConditionsYield (%)Reference
1Mono-TBS protection of propane-1,3-diolTBSCl, Imidazole, DMF90[1]
2Swern oxidation(COCl)₂, DMSO, Et₃N, CH₂Cl₂quant.[1]
3Aldol reaction and eliminationCyclopentanone, LDA, THF; then MsCl, Et₃N62 (2 steps)[1]
4Wittig olefinationPh₃PCH₃Br, n-BuLi, THF95[1]
5SO₂ protection of dieneliquid SO₂ (neat)70[1]
6TBS deprotectionTBAF, THF79[1]
7TriflationTf₂O, Pyridine, CH₂Cl₂97[1]
8Pyridinium salt formationEthyl 5-hydroxynicotinate, CH₃CNquant.[1]
9Deprotection/Intramolecular [4+3] cycloadditionDBU, CH₃CN70[1]
Overall Synthesis of ABCE tetracyclic core 10 steps 20.2 [1]

Visualizing the Synthetic Logic

To better understand the flow of the synthetic strategy, the following diagram illustrates the logical connections between the key stages of the synthesis.

G cluster_0 Fragment Synthesis cluster_1 Core Construction cluster_2 Late-Stage Functionalization Starting Materials Starting Materials Tetracyclic Intermediate Tetracyclic Intermediate Starting Materials->Tetracyclic Intermediate Multi-step synthesis Pentacyclic Intermediate Pentacyclic Intermediate Tetracyclic Intermediate->Pentacyclic Intermediate Key cyclizations Daphnicyclidin D Daphnicyclidin D Pentacyclic Intermediate->Daphnicyclidin D Oxidation/Rearrangement This compound This compound Daphnicyclidin D->this compound Hydrolysis

Caption: Logical workflow of the this compound synthesis.

Conclusion

The total synthesis of this compound represents a significant achievement in the field of natural product synthesis. The strategies employed, particularly the construction of a versatile common intermediate and the execution of challenging ring-forming reactions, provide valuable insights for the synthesis of other complex alkaloids. The detailed protocols and quantitative data presented here are intended to serve as a practical resource for researchers engaged in similar synthetic endeavors.

References

Application Notes and Protocols for Handling Daphnicyclidin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnicyclidin I is a member of the complex family of Daphniphyllum alkaloids, which are natural products isolated from plants of the Daphniphyllum genus.[1][2] These alkaloids are known for their intricate molecular architectures and diverse biological activities, including cytotoxic, anti-HIV, and kinase inhibitory effects.[1][2] This document provides recommended protocols for the handling and experimental use of this compound, based on the general properties of this class of compounds. Given the limited specific data for this compound, these guidelines are extrapolated from research on related Daphniphyllum alkaloids.

General Handling and Safety Precautions

Due to the potential cytotoxic nature of Daphniphyllum alkaloids, this compound should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form or preparing stock solutions.

  • Storage: Store this compound in a cool, dry, and dark place to prevent degradation. A tightly sealed container is essential. For long-term storage, keeping it at -20°C is recommended.

  • Solubility: Prepare stock solutions by dissolving this compound in an appropriate solvent such as dimethyl sulfoxide (B87167) (DMSO). Sonication may be required to aid dissolution.

Quantitative Data on Related Daphniphyllum Alkaloids

To provide a reference for the potential biological activity of this compound, the following table summarizes the cytotoxic activities of other Daphniphyllum alkaloids against various cancer cell lines.

Alkaloid NameCell LineActivityIC50 (µM)Reference
Daphnioldhanol AHeLaWeak Cytotoxicity31.9[1]
Unnamed AlkaloidHeLaModerate Cytotoxicity3.89[1]
Daphnezomine WHeLaModerate Cytotoxicity16.0 µg/mL[3]
Logeracemin A-Anti-HIVEC50 = 4.5 ± 0.1[1]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on a cancer cell line, such as HeLa.

Materials:

  • This compound

  • HeLa cells (or other cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • CO2 incubator

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Once the cells reach 80-90% confluency, detach them using Trypsin-EDTA, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software package.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G Figure 1: General workflow for in vitro cytotoxicity screening of a natural product. cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A This compound Stock Solution (in DMSO) D Treat Cells with Dilutions of this compound A->D B Cancer Cell Line Culture (e.g., HeLa) C Seed Cells in 96-well Plate B->C C->D E Incubate for 48-72 hours D->E F Perform MTT Assay E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability (%) G->H I Determine IC50 Value H->I

Caption: General workflow for in vitro cytotoxicity screening.

Hypothetical Signaling Pathway Inhibition

G Figure 2: Hypothetical signaling pathway potentially inhibited by this compound. cluster_pathway Cell Proliferation Pathway GF Growth Factor Rec Receptor GF->Rec Kin1 Kinase 1 Rec->Kin1 Kin2 Kinase 2 Kin1->Kin2 TF Transcription Factor Kin2->TF Prolif Cell Proliferation TF->Prolif Daph This compound Daph->Kin2 Inhibition

Caption: Hypothetical inhibition of a kinase cascade.

References

Application of Daphnicyclidin I in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnicyclidin I is a member of the Daphniphyllum alkaloids, a diverse and structurally complex class of natural products isolated from plants of the Daphniphyllum genus. While specific biological data for this compound is limited in publicly available literature, several related Daphniphyllum alkaloids have demonstrated significant cytotoxic and anticancer activities. This document provides a guide for the potential application of this compound in cell culture, with protocols and methodologies extrapolated from studies on closely related compounds such as Daphnicyclidin A-H, daphnezomine W, and daphnioldhanol A. These compounds have shown promise in inhibiting the growth of various cancer cell lines, suggesting that this compound may hold similar potential as a subject for anticancer research.

The primary hypothesized applications of this compound in cell culture revolve around its potential cytotoxic effects, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.

Data Presentation: Cytotoxicity of Related Daphniphyllum Alkaloids

The following table summarizes the reported cytotoxic activities of Daphniphyllum alkaloids structurally related to this compound. This data can serve as a starting point for determining appropriate concentration ranges for in vitro studies with this compound.

Compound NameCell Line(s)IC50 Value(s)Reference(s)
Daphnicyclidin A-HMurine Lymphoma (L1210), Human Epidermoid Carcinoma (KB)0.8 - 10 µg/mL[1]
Daphnezomine WHuman Cervical Cancer (HeLa)16.0 µg/mL[2]
Daphnioldhanol AHuman Cervical Cancer (HeLa)31.9 µM[3]
Daphnezomine WHuman Cervical Cancer (HeLa)16.0 µg/mL[4]
Unspecified Daphniphyllum AlkaloidHuman Cervical Cancer (HeLa)3.89 µM[4]

Experimental Protocols

Note: These protocols are general guidelines and should be optimized for the specific cell line and experimental conditions being used. It is crucial to perform dose-response and time-course experiments to determine the optimal concentration and incubation time for this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentration of the vehicle (e.g., DMSO) should be less than 0.1% to avoid solvent-induced cytotoxicity.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • PBS

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., based on IC50 values from the MTT assay) for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to assess the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is to investigate the effect of this compound on the expression of proteins involved in key signaling pathways (e.g., STAT3, apoptosis-related proteins).

Materials:

  • Cancer cell line

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations and time points.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanism Mechanistic Studies cluster_analysis Data Analysis cell_culture Cancer Cell Culture viability Cell Viability (MTT Assay) cell_culture->viability daph_prep This compound Stock Solution daph_prep->viability apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) viability->cell_cycle western_blot Western Blot (Signaling Pathways) apoptosis->western_blot cell_cycle->western_blot data_analysis IC50 Determination & Statistical Analysis western_blot->data_analysis

Caption: Experimental workflow for evaluating this compound.

signaling_pathway cluster_upstream Upstream Signaling cluster_stat3 STAT3 Pathway cluster_downstream Cellular Effects Daphnicyclidin_I This compound JAK JAK Daphnicyclidin_I->JAK Inhibits Receptor Growth Factor Receptor Receptor->JAK pSTAT3 p-STAT3 (dimerization) JAK->pSTAT3 STAT3_nucleus STAT3 (translocation to nucleus) pSTAT3->STAT3_nucleus Gene_expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) STAT3_nucleus->Gene_expression Proliferation Proliferation Gene_expression->Proliferation inhibition Apoptosis Apoptosis Gene_expression->Apoptosis induction

Caption: Hypothesized inhibition of the JAK/STAT3 pathway.

apoptosis_pathway cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade Daphnicyclidin_I This compound Bcl2 Bcl-2 (Anti-apoptotic) Daphnicyclidin_I->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Daphnicyclidin_I->Bax Upregulates Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential mechanism of apoptosis induction.

References

Troubleshooting & Optimization

Storage and handling guidelines for Daphnicyclidin I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidelines for the storage, handling, and experimental use of Daphnicyclidin I. The information is tailored for researchers, scientists, and drug development professionals to ensure experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

  • Solid Form: Store in a tightly sealed, light-resistant container (e.g., a brown vial) at -20°C for long-term storage. For short-term storage, 4°C is acceptable.

  • In Solution: Prepare stock solutions and store them in small aliquots in tightly sealed vials at -80°C for up to six months, or at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q2: How should I handle this compound in the laboratory?

A: As with most alkaloid compounds of unknown toxicity, it is crucial to handle this compound with care in a well-ventilated laboratory or under a fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.

Q3: What solvents can be used to dissolve this compound?

A: Based on information for the related compound Daphnicyclidin H, suitable solvents include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For biological experiments, DMSO is a common choice for preparing stock solutions.

Q4: What is the known biological activity of this compound?

A: The specific biological activities of this compound are not extensively documented in publicly available literature. However, related Daphniphyllum alkaloids have shown various biological activities, including cytotoxic effects against cancer cell lines. For instance, the related compound daphnezomine W has demonstrated moderate cytotoxic activity against the HeLa cell line. It is recommended to perform dose-response experiments to determine the specific activity of this compound in your experimental model.

Troubleshooting Guides

This section addresses potential issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Biological Activity
Possible Cause Troubleshooting Steps
Compound Degradation - Ensure the compound has been stored correctly (see storage guidelines).- Prepare fresh stock solutions.- Avoid repeated freeze-thaw cycles of stock solutions.
Incorrect Concentration - Verify calculations for dilutions.- Use a calibrated pipette for accurate measurements.- Perform a concentration-response (dose-response) curve to determine the optimal working concentration.
Cell Line Insensitivity - Test the compound on a different cell line known to be sensitive to cytotoxic agents.- Consult literature for cell lines responsive to similar alkaloids.
Experimental Error - Review the experimental protocol for any deviations.- Ensure all reagents are fresh and properly prepared.- Include appropriate positive and negative controls in your experiment.
Issue 2: Poor Solubility or Precipitation in Media
Possible Cause Troubleshooting Steps
Low Solubility in Aqueous Media - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO).- When diluting into aqueous media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity.- Add the compound to the media with vigorous vortexing or sonication.
Compound Precipitation - Visually inspect the media for any signs of precipitation after adding the compound.- If precipitation occurs, try preparing a lower concentration stock solution or using a different co-solvent.- Warm the media slightly (to 37°C) before adding the compound to aid dissolution.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol provides a general method for preparing a stock solution of this compound for in vitro experiments.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood.

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

G Workflow for Preparing this compound Stock Solution weigh Weigh this compound dissolve Add DMSO to desired concentration weigh->dissolve In fume hood vortex Vortex to dissolve dissolve->vortex aliquot Aliquot into smaller volumes vortex->aliquot store Store at -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Hypothetical Cytotoxicity Assay using HeLa Cells

This protocol outlines a hypothetical experiment to assess the cytotoxic effects of this compound on a human cervical cancer cell line (HeLa), based on protocols for similar compounds.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete DMEM. The final concentrations may range from 0.1 µM to 100 µM. Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.

G Experimental Workflow for Cytotoxicity Assay seed Seed HeLa cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 48h treat->incubate2 mtt Add MTT reagent incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Read absorbance at 570 nm dissolve->read analyze Analyze data (IC50) read->analyze

Caption: Workflow for a hypothetical cytotoxicity assay.

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet elucidated. Research into the mechanism of action of related Daphniphyllum alkaloids is ongoing. A potential starting point for investigation, given the cytotoxic nature of some related compounds, could be the intrinsic apoptosis pathway.

G Hypothetical Signaling Pathway for Cytotoxicity Daphnicyclidin_I This compound Cellular_Stress Cellular Stress Daphnicyclidin_I->Cellular_Stress Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical intrinsic apoptosis pathway.

Improving the solubility of Daphnicyclidin I for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Daphnicyclidin I. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges related to the solubility of this complex alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary challenge in experimental settings?

A1: this compound is a polycyclic diterpene alkaloid isolated from plants of the genus Daphniphyllum. Like many complex natural products, this compound has low aqueous solubility, which can present a significant hurdle for its use in biological assays and other experiments requiring a homogenous solution.

Q2: Which organic solvents can be used to dissolve this compound?

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What can I do?

A3: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this. First, ensure the final concentration of the organic co-solvent (e.g., DMSO) in your aqueous medium is as high as your experimental system can tolerate, typically between 0.1% and 0.5%.[2] If precipitation persists, consider using a different solubilization technique, such as the preparation of a solid dispersion or a lipid-based formulation.[3] A detailed protocol for preparing a stock solution and a troubleshooting guide are provided below.

Q4: Are there any known biological signaling pathways affected by this compound?

A4: The specific molecular targets and signaling pathways directly modulated by this compound are not well-documented in publicly available literature. However, many Daphniphyllum alkaloids exhibit cytotoxic properties.[4] For instance, a related natural product, Daphnetin, has been shown to enhance the cytotoxicity of Natural Killer (NK) cells against tumor cells by modulating the PI3K-Akt-mTOR signaling pathway.[5][6] This pathway is a plausible area of investigation for the cytotoxic effects of this compound.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when working with this compound and other poorly soluble alkaloids.

Problem Potential Cause Suggested Solution
Stock solution is cloudy or contains visible particles. The compound has not fully dissolved or has precipitated out of solution during storage.1. Gentle Warming: Warm the solution in a 37°C water bath. Use caution, as excessive heat can degrade the compound.[2] 2. Mechanical Agitation: Vortex or sonicate the solution to break up solid aggregates and promote dissolution.[2]
Compound precipitates upon dilution into aqueous media. The concentration of the compound exceeds its solubility limit in the final aqueous solution.1. Reduce Final Concentration: Lower the working concentration of this compound in your assay.[2] 2. Increase Co-solvent Concentration: If your experiment allows, slightly increase the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO). Remember to include a vehicle control.[2] 3. Change Dilution Method: Add the aqueous buffer to the DMSO stock solution dropwise while vortexing, rather than adding the stock to the buffer.
Inconsistent experimental results. Poor solubility leading to variable effective concentrations of the compound.1. Confirm Complete Dissolution: Before each experiment, visually inspect your stock solution to ensure it is clear. 2. Prepare Fresh Dilutions: Prepare working solutions fresh from the stock for each experiment to avoid precipitation over time.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the likely solubility of this compound in various common laboratory solvents, based on data from the closely related compound Daphnicyclidin H and the general properties of alkaloids. This should be used as a starting point for your own solubility tests.

Solvent Anticipated Solubility Primary Use
Dimethyl Sulfoxide (DMSO)SolubleStock solutions for biological assays
AcetoneSolubleStock solutions, chemical reactions
ChloroformSolubleExtraction, chromatography
Dichloromethane (DCM)SolubleExtraction, chemical reactions
Ethyl AcetateSolubleExtraction, chromatography
WaterPoorly SolubleFinal aqueous solutions for biological assays
EthanolLikely SolubleStock solutions (may have lower capacity than DMSO)
MethanolLikely SolubleStock solutions (may have lower capacity than DMSO)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes a general method for preparing a concentrated stock solution of this compound, which can then be diluted into aqueous media for experiments.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath.

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

Experimental Workflow for Improving this compound Solubility

G cluster_0 Preparation cluster_1 Solubility Check cluster_2 Troubleshooting cluster_3 Application cluster_4 Post-Dilution Check cluster_5 Dilution Troubleshooting weigh Weigh this compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve check_clarity Is the solution clear? dissolve->check_clarity warm Gentle Warming (37°C) check_clarity->warm No stock_ready Stock Solution Ready check_clarity->stock_ready Yes sonicate_more Further Sonication warm->sonicate_more sonicate_more->check_clarity dilute Dilute into Aqueous Medium stock_ready->dilute experiment Perform Experiment dilute->experiment check_precipitate Precipitation? dilute->check_precipitate check_precipitate->experiment No adjust_conc Lower Final Concentration check_precipitate->adjust_conc Yes increase_cosolvent Increase Co-solvent % check_precipitate->increase_cosolvent Yes adjust_conc->dilute increase_cosolvent->dilute

Caption: A workflow for preparing and troubleshooting this compound solutions.

Potential Signaling Pathway for Cytotoxicity

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Cell Surface Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cytotoxicity Enhanced Cytotoxicity mTOR->Cytotoxicity Proliferation Inhibition of Proliferation mTOR->Proliferation Daphnicyclidin_I This compound Daphnicyclidin_I->Receptor Modulates

References

Navigating the Complexities of Daphnicyclidin I Analogue Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Daphnicyclidin I and its analogues represents a significant challenge in organic chemistry, characterized by intricate molecular architectures and the potential for numerous side reactions. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during these complex synthetic routes.

Troubleshooting Guide: Common Side Reactions and Solutions

This section details common problems, their probable causes, and recommended solutions based on published synthetic routes.

Problem ID Observed Issue Potential Cause(s) Recommended Solution(s) Relevant Analogue/Intermediate
SR-001 Low yield and decomposition during deprotection of a dienyl alcohol precursor.[1][2]The resulting alcohol is labile and prone to decomposition. The corresponding tosylate is also unstable due to neighboring-group participation from the electron-rich diene, leading to side reactions.[1][2]Protect the diene as a sulfone using liquid SO2. This adduct is stable to subsequent reaction conditions and can be deprotected thermally in a retro-cheletropic reaction.[1]ABCE ring substructure synthesis[1]
SR-002 An undesired side reaction is initiated upon deprotection of a TBS-ether with a fluoride (B91410) source.The alkoxide formed upon deprotection can initiate an undesired reaction pathway. A small amount of a side product was observed during TBS deprotection.[1][3]Switch to acidic deprotection conditions. For example, using a catalytic amount of p-TsOH in MeOH can cleanly furnish the desired alcohol without the side reaction.[3]Calyciphylline N synthesis intermediate[3]
SR-003 Failure of nucleophilic addition to a sterically hindered carbonyl group.[3]The Bürgi–Dunitz trajectory for nucleophilic attack is blocked by nearby bulky groups (e.g., a methyl group) and the concave shape of the substrate.[3]If direct addition is unsuccessful, consider an alternative strategy. For example, a two-step sequence involving an aldol (B89426) reaction with acetaldehyde (B116499) followed by DMP oxidation to form the desired 1,3-diketone.[3]Intermediate (+)-31 in Calyciphylline N synthesis[3]
SR-004 Difficulty in acylating a hindered carbonyl group.[3]Steric hindrance around the carbonyl group prevents efficient acylation.Employ a two-step protocol: perform an aldol reaction followed by oxidation of the resulting β-hydroxy ketone. This can provide the target 1,3-diketone in high yield.[3]Intermediate (+)-33 in Calyciphylline N synthesis[3]
SR-005 Failure to form a seven-membered ring via an intramolecular Horner–Wadsworth–Emmons reaction.[4]The specific substrate may not be suitable for this type of ring closure, potentially due to ring strain or unfavorable conformation.Explore alternative ring-closing strategies. For the specific intermediate, an intramolecular amino alkylation/RCM (Ring-Closing Metathesis) sequence was successfully used to form the B and D rings.[4]A–D ring intermediate of daphnipaxinin[4]

Frequently Asked Questions (FAQs)

Q1: My dienyl alcohol intermediate is unstable and decomposes upon isolation. How can I proceed to the next step?

A1: The instability of dienyl alcohol intermediates, such as compound 24 in the synthesis of an ABCE ring substructure, is a known issue.[1][2] This lability is often due to the electron-rich nature of the diene. To overcome this, it is recommended to protect the diene moiety. A successful strategy involves the use of sulfur dioxide (SO2) to form a stable sulfone adduct. This protected intermediate can then be carried through subsequent steps, and the diene can be regenerated thermally when needed.[1]

Decomposition_Pathway unstable_intermediate Unstable Dienyl Alcohol (e.g., Intermediate 24) decomposition Decomposition / Side Reactions unstable_intermediate->decomposition next_step Desired Next Step (e.g., Tosylation) unstable_intermediate->next_step Direct Attempt protection_strategy Diene Protection (e.g., with SO2) unstable_intermediate->protection_strategy Recommended Path low_yield Low Yield next_step->low_yield stable_intermediate Stable Protected Intermediate (e.g., Sulfone 26) protection_strategy->stable_intermediate successful_next_step Successful Subsequent Chemistry stable_intermediate->successful_next_step Deprotection_Side_Reaction cluster_0 Standard Deprotection (Fluoride) cluster_1 Alternative Deprotection (Acidic) TBS_Ether_F TBS-Protected Alcohol Alkoxide Alkoxide Intermediate TBS_Ether_F->Alkoxide TBAF Desired_Product_F Desired Alcohol Alkoxide->Desired_Product_F Workup Side_Product Undesired Side Product Alkoxide->Side_Product Side Reaction TBS_Ether_A TBS-Protected Alcohol Desired_Product_A Desired Alcohol (Clean) TBS_Ether_A->Desired_Product_A cat. p-TsOH, MeOH

References

Preventing degradation of Daphnicyclidin I during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Daphnicyclidin I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental procedures.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to the stability of this compound.

Question: I observed a decrease in the purity of my this compound sample after storing it in a solution. What could be the cause?

Answer:

Degradation of this compound in solution can be attributed to several factors, primarily hydrolysis and solvent-mediated reactions. Based on the stability profiles of similar complex alkaloids, particularly those containing ester and tertiary amine functionalities, the following are likely causes:

  • Hydrolysis: If your solvent is aqueous or contains trace amounts of water, hydrolysis of ester groups within the this compound molecule may occur. This is often accelerated by acidic or alkaline conditions. For instance, studies on Mitragyna alkaloids, which also possess a methyl ester, have shown hydrolysis to the corresponding carboxylic acid under alkaline conditions[1][2].

  • Solvent Reactivity: Certain solvents, especially those that are not inert, can react with the compound over time. It is crucial to use high-purity, anhydrous solvents for storage.

  • Oxidation: The presence of a tertiary amine in the polycyclic structure of this compound makes it susceptible to oxidation, which can be catalyzed by light, air (oxygen), or trace metal impurities.

Recommendations:

  • Solvent Selection: For short-term storage in solution, use anhydrous, inert solvents such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO). Prepare solutions fresh whenever possible.

  • pH Control: If an aqueous environment is necessary for your experiment, use a buffered solution to maintain a neutral pH. Avoid strongly acidic or basic conditions.

  • Inert Atmosphere: When preparing and storing solutions, consider purging the vial with an inert gas like argon or nitrogen to minimize exposure to oxygen.

Question: My solid this compound sample has changed color and shows impurities in the analysis. What went wrong?

Answer:

Degradation of solid this compound is less common than in solution but can occur due to:

  • Light Exposure (Photodegradation): Complex organic molecules like this compound can be sensitive to light, particularly UV radiation. This can lead to the formation of degradation products and a visible change in color.

  • Heat (Thermal Degradation): Elevated temperatures can accelerate the degradation of complex alkaloids. While specific data for this compound is unavailable, general studies on alkaloids suggest that temperatures above 60°C can lead to thermal degradation.

  • Moisture: Absorption of moisture from the atmosphere can lead to solid-state hydrolysis or catalyze other degradation pathways.

Recommendations:

  • Light Protection: Always store solid this compound in amber vials or containers that are protected from light.

  • Temperature Control: Store the solid compound at low temperatures, ideally at -20°C or -80°C for long-term storage.

  • Desiccation: Store the vial in a desiccator to protect it from moisture.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C or -80°C in a tightly sealed, amber glass vial under a dry, inert atmosphere (e.g., argon or nitrogen).

Q2: How should I prepare solutions of this compound for my experiments to minimize degradation?

A2: It is recommended to prepare solutions fresh for each experiment. Use high-purity, anhydrous solvents like DMSO or ethanol. If the solution needs to be stored, even for a short period, it should be kept at a low temperature (-20°C) and protected from light.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its complex polycyclic structure containing a tertiary amine and likely ester functionalities, the primary degradation pathways are expected to be:

  • Oxidation: Primarily at the tertiary nitrogen atom.

  • Hydrolysis: Cleavage of any ester linkages.

  • Photodegradation: Light-induced decomposition.

  • Thermal Degradation: Decomposition at elevated temperatures.

Q4: Are there any known degradation products of this compound?

A4: To date, specific degradation products of this compound have not been extensively reported in the scientific literature. Identifying degradation products would require forced degradation studies followed by analysis using techniques like LC-MS/MS.

Quantitative Data Summary

While specific quantitative stability data for this compound is not available, the following table provides an estimated stability profile based on general knowledge of complex alkaloids and data from structurally related compounds.

ConditionSolid State StabilitySolution Stability (in inert solvent)Likely Degradation Pathway
Temperature
-80°CHighly StableHighly Stable-
-20°CStableStable-
4°CLikely Stable (short-term)Moderately Stable (short-term)Slow Hydrolysis/Oxidation
Room Temp (20-25°C)Moderately StableProne to DegradationHydrolysis, Oxidation
>40°CPotential for DegradationUnstableAccelerated Degradation
Light
DarkStableStable-
Ambient LightProne to DegradationProne to DegradationPhotodegradation
Atmosphere
Inert (Argon/Nitrogen)StableStable-
Air (Oxygen)Potentially UnstableProne to DegradationOxidation
pH (in aqueous solution)
Acidic (pH < 4)N/ALikely UnstableAcid-catalyzed Hydrolysis
Neutral (pH 6-8)N/AMore StableMinimal Hydrolysis
Alkaline (pH > 8)N/ALikely UnstableBase-catalyzed Hydrolysis

Experimental Protocols

Protocol for Stability Testing of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.

1. Materials:

  • This compound
  • HPLC-grade solvents (acetonitrile, methanol, water)
  • Buffers (e.g., phosphate (B84403) buffer for neutral pH, HCl for acidic, NaOH for basic)
  • High-purity water
  • Amber HPLC vials
  • HPLC system with a UV or PDA detector and a mass spectrometer (LC-MS)

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

3. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for various time points.
  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for various time points.
  • Thermal Degradation: Incubate the solid compound and a solution at a high temperature (e.g., 80°C) for various time points.
  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) for a defined period.

4. Analysis:

  • At each time point, take an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
  • Analyze the samples by a validated stability-indicating HPLC method coupled with a mass spectrometer.
  • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
  • Characterize the degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns from the MS data.

5. Data Evaluation:

  • Calculate the percentage of degradation of this compound under each stress condition.
  • Propose potential degradation pathways based on the identified degradation products.

Visualizations

degradation_troubleshooting start Start: Observed Degradation of this compound storage_state Was the sample stored as a solid or in solution? start->storage_state solid Solid Sample storage_state->solid Solid solution Solution Sample storage_state->solution Solution light_exposure Was the solid exposed to light? solid->light_exposure solvent_check What was the solvent? solution->solvent_check temp_exposure Was the solid exposed to high temperatures? light_exposure->temp_exposure No photodegradation Likely Photodegradation Recommendation: Store in amber vial, protected from light. light_exposure->photodegradation Yes moisture_exposure Was the solid exposed to moisture? temp_exposure->moisture_exposure No thermal_degradation Likely Thermal Degradation Recommendation: Store at -20°C or -80°C. temp_exposure->thermal_degradation Yes hydrolysis_solid Likely Solid-State Hydrolysis Recommendation: Store in a desiccator. moisture_exposure->hydrolysis_solid Yes ok Review other experimental parameters. moisture_exposure->ok No aqueous_check Was the solvent aqueous or protic? solvent_check->aqueous_check ph_check What was the pH of the solution? aqueous_check->ph_check Yes oxidation_check Was the solution exposed to air/oxygen? aqueous_check->oxidation_check No (Anhydrous) acid_base Acidic or Alkaline pH ph_check->acid_base neutral_ph Neutral pH ph_check->neutral_ph Neutral hydrolysis_solution Likely Hydrolysis Recommendation: Use anhydrous solvents; if aqueous, buffer to neutral pH. acid_base->hydrolysis_solution neutral_ph->oxidation_check oxidation Likely Oxidation Recommendation: Use degassed solvents and store under inert gas. oxidation_check->oxidation Yes oxidation_check->ok No

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Scaling Up the Synthesis of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Daphniphyllum alkaloids. The content is designed to address specific challenges encountered during the scaling-up process of these complex natural products.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of Daphniphyllum alkaloids, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Intramolecular Diels-Alder Reaction for Core Scaffold Construction

  • Question: We are experiencing low yields in our intramolecular Diels-Alder reaction to form the core bicyclic structure of a calyciphylline-type alkaloid. What are the potential causes and how can we optimize this key step?

  • Answer: Low yields in this critical cycloaddition are a common hurdle. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.

    • Thermal vs. Lewis Acid Catalysis: Thermal cyclization often leads to a mixture of diastereomers and potential decomposition of the starting material, resulting in lower yields.[1][2] Lewis acid catalysis can promote a more stereoselective cycloaddition at lower temperatures.[1][2]

    • Solvent Choice: The polarity of the solvent can significantly impact the stability of the transition state. Experimenting with a range of solvents, such as toluene, xylene, or dichloromethane, is advisable.[3]

    • Substrate Concentration: High concentrations may favor intermolecular side reactions. Performing the reaction under high-dilution conditions, for instance, by the slow addition of the substrate to the heated solvent, can improve the yield of the desired intramolecular product.[3]

    • Lewis Acid Screening: If using a Lewis acid, the choice of acid is crucial. Common Lewis acids for this purpose include Et₂AlCl, ZnCl₂, and BF₃·OEt₂.[3][4] Screening different Lewis acids and optimizing their stoichiometry is recommended.

    Troubleshooting Workflow for Low Diels-Alder Yield

    start Low Yield in Intramolecular Diels-Alder thermal Thermal Conditions? start->thermal lewis_acid Using Lewis Acid? thermal->lewis_acid No end Improved Yield thermal->end Yes, but still low solvent Optimize Solvent lewis_acid->solvent Yes screen_lewis_acid Screen Lewis Acids (e.g., Et₂AlCl, ZnCl₂) lewis_acid->screen_lewis_acid No concentration High Dilution Conditions solvent->concentration concentration->end screen_lewis_acid->solvent

    Caption: Troubleshooting workflow for low Diels-Alder yields.

Issue 2: Inefficient Nazarov Cyclization for Pentacyclic Core Formation

  • Question: Our SnCl₄-promoted Nazarov cyclization to form a key cyclopentenone ring is sluggish and gives a poor yield. How can we improve this transformation?

  • Answer: The Nazarov cyclization is a powerful tool but can be sensitive to substrate and reaction conditions. Here are some troubleshooting steps:

    • Acid Strength and Stoichiometry: The reaction is catalyzed by a Lewis or Brønsted acid. If a mild acid is being used, switching to a stronger one like SnCl₄ or TfOH may be necessary.[5][6] Ensure at least a stoichiometric amount of the Lewis acid is used, as it coordinates to the ketone.[6]

    • Substrate Reactivity: Divinyl ketones with electron-donating groups on one vinyl moiety and electron-withdrawing groups on the other ("polarized" substrates) tend to cyclize more efficiently under milder conditions.[7]

    • Reaction Temperature: While some Nazarov cyclizations proceed at ambient temperature, others may require heating to overcome the activation barrier.[1][8] A careful optimization of the reaction temperature is crucial.

    • Alternative Promoters: If standard Lewis acids fail, consider alternative promoters. For instance, some oxidative Nazarov reactions can be promoted by reagents like TEMPO⁺BF₄⁻.[9]

Issue 3: Catalyst Deactivation and Side Reactions in Intramolecular Heck Reaction

  • Question: During the scale-up of our intramolecular Heck reaction to form a key heterocyclic ring, we are observing significant catalyst decomposition (palladium black) and the formation of side products. What can be done to mitigate these issues?

  • Answer: Catalyst deactivation and side reactions are common challenges in scaling up palladium-catalyzed reactions. Here are some strategies to address these problems:

    • Ligand Choice: The choice of phosphine (B1218219) ligand is critical for stabilizing the Pd(0) catalyst and promoting the desired reactivity. Bulky, electron-rich ligands often improve catalyst stability and turnover.[10]

    • Base Selection: The base is crucial for neutralizing the HX generated in the catalytic cycle. A base that is too weak can lead to catalyst protonation and deactivation. Common bases include PMPA and silver or thallium salts, which can also promote the cationic pathway and reduce side reactions like double bond isomerization.[10][11]

    • Inert Atmosphere: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) using degassed solvents.[12]

    • Temperature Control: High temperatures can lead to catalyst agglomeration and the formation of palladium black. Optimize the temperature to be high enough for efficient reaction but low enough to maintain catalyst stability.[10]

    Logical Relationship for Heck Reaction Optimization

    problem Heck Reaction Issues: - Catalyst Decomposition - Side Products ligand Optimize Ligand (Bulky, Electron-Rich) problem->ligand base Screen Base (PMPA, Ag/Tl salts) problem->base atmosphere Ensure Inert Atmosphere problem->atmosphere temperature Control Temperature problem->temperature solution Improved Yield and Purity ligand->solution base->solution atmosphere->solution temperature->solution

    Caption: Key parameters for optimizing the Heck reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the synthesis of Daphniphyllum alkaloids?

A1: The primary challenges in scaling up the synthesis of these alkaloids stem from their complex, often caged, polycyclic architectures and the presence of multiple stereocenters.[5] Key issues include:

  • Multi-step Syntheses: Total syntheses are often lengthy, making the overall yield on a large scale very low.

  • Stereocontrol: Maintaining high diastereoselectivity and enantioselectivity across numerous steps on a larger scale can be difficult.

  • Reagent Stoichiometry and Cost: Reagents that are effective on a small scale may be too expensive or hazardous for large-scale production.

  • Purification: The separation of complex mixtures of diastereomers and byproducts can be challenging and resource-intensive on a larger scale.

Q2: How can we improve the efficiency of Stille carbonylation reactions in complex intermediates?

A2: Stille carbonylations are powerful for introducing ketone functionalities but can be challenging with complex substrates. To improve efficiency:

  • CO Surrogate: If using gaseous carbon monoxide leads to inhibition of the oxidative addition step, consider using a CO surrogate like N-formylsaccharin to maintain a low CO concentration.[13]

  • Additives: The addition of copper(I) salts can significantly enhance the reactivity of some aryl bromides in Stille couplings.[14]

  • Ligand and Solvent: The choice of ligand and solvent is crucial. For example, using Pd(PPh₃)₄ in DMSO with a CuCl additive has been shown to be effective for coupling complex fragments.[15]

Q3: Are there general strategies to improve diastereoselectivity in photocycloaddition reactions for constructing quaternary centers?

A3: Yes, improving diastereoselectivity in [2+2] photocycloadditions is a common challenge. Key strategies include:

  • Chiral Auxiliaries: The use of chiral auxiliaries on one of the reacting partners can induce facial selectivity.

  • Solvent Effects: The reaction medium can influence the diastereoselectivity. Running reactions in aqueous media with surfactants has been shown to affect the stereochemical outcome.[16]

  • Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state leading to the major diastereomer.

Quantitative Data

Table 1: Comparison of Yields for Key Reactions in Daphniphyllum Alkaloid Synthesis

Reaction TypeAlkaloid Synthesis ExampleConditionsYield (%)Reference
Intramolecular Diels-Alder(-)-Calyciphylline NEt₂AlCl, CH₂Cl₂50 (9:1 dr)[1][4]
Nazarov Cyclization(-)-Calyciphylline NSnCl₄, ambient temperature82[1][8]
Stille Carbonylation(-)-Calyciphylline NPd₂(dba)₃, P(2-furyl)₃, NMP, CO (500 psi)excellent[8]
Intramolecular Heck Reaction(-)-Himalensine APd(OAc)₂, PPh₃, Ag₂CO₃, 1,4-dioxane-[5]
Radical Cyclization Cascade(-)-Caldaphnidine O--[5]

Experimental Protocols

Protocol 1: Intramolecular Diels-Alder Reaction in the Synthesis of (-)-Calyciphylline N [4]

  • Preparation of Triene Substrate: To a solution of silyl (B83357) acrylate (B77674) 7 in an appropriate solvent, add TfOH at 0 °C.

  • Sequentially add pyridine (B92270) and a mixture of alcohols 6 and (-)-9 at -78 °C to generate the triene 10 .

  • Cyclization: Due to the instability of the triene, carry the crude mixture forward without purification.

  • To the crude triene solution, add Et₂AlCl and stir at the optimized temperature.

  • Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain the desired cycloadduct.

Protocol 2: Nazarov Cyclization in the Synthesis of (-)-Calyciphylline N [1][8]

  • Reaction Setup: To a solution of the divinyl ketone precursor in an anhydrous solvent (e.g., DCM) under an inert atmosphere, add a solution of SnCl₄ (e.g., 1.0 M in DCM) dropwise at a controlled temperature (e.g., ice-cooling).

  • Reaction Monitoring: Allow the solution to warm to room temperature and stir for a specified time (e.g., 30 minutes), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Quenching: Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Work-up and Purification: Vigorously stir the mixture, separate the layers, and extract the aqueous layer with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The residue is purified by column chromatography to yield the cyclopentenone product.

Protocol 3: Intramolecular Heck Reaction (General Procedure) [10]

  • Reaction Setup: In a glovebox or under a positive pressure of an inert gas, add the palladium catalyst (e.g., 5-10 mol%) and any additional ligand to an oven-dried reaction vessel.

  • Add the anhydrous, degassed solvent to the reaction vessel.

  • Add the aryl halide or triflate substrate to the reaction mixture.

  • Add the base (typically 1.5-3 equivalents) to the reaction mixture.

  • Reaction Execution: Seal the reaction vessel and heat the mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product by column chromatography.

References

Validation & Comparative

Structure-Activity Relationship of Daphnicyclidin I Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Daphnicyclidin I analogues and related Daphniphyllum alkaloids. The information is compiled from various studies to offer insights into the structural requirements for their biological activities, primarily focusing on cytotoxicity and anti-HIV effects. While a comprehensive SAR study on a wide range of this compound analogues is not extensively available in a single source, this guide consolidates scattered data to aid in the rational design of new, potent analogues.

Summary of Biological Activities and Structure-Activity Relationships

Daphniphyllum alkaloids, a diverse group of over 350 compounds, exhibit a wide array of biological functionalities, including cytotoxic, anti-HIV, and neuroprotective effects.[1][2][3] The complex polycyclic structures of these alkaloids have attracted significant interest from synthetic chemists and pharmacologists.[1][2][4]

Cytotoxicity

Several Daphniphyllum alkaloids have demonstrated moderate to potent cytotoxic activities against various cancer cell lines. For instance, daphnioldhanol A, a secodaphnane-type alkaloid, showed weak cytotoxicity against the HeLa cell line with an IC50 of 31.9 μM.[1][5] Another compound, daphnezomine W, a daphnezomine L-type alkaloid, exhibited moderate cytotoxic activity against the HeLa cell line with an IC50 of 16.0 μg/mL.[6]

For the broader class of daphnane (B1241135) diterpenoids, which share structural similarities, certain SAR principles have been elucidated. The presence and position of orthoester groups are crucial for cytotoxicity.[7] Specifically, orthoesters at C-9, C-13, and C-14 are often associated with stronger activity.[7] Additionally, a free 20-hydroxyl group and a 3-carbonyl group are important for the activity of 6-epoxy daphnane diterpenoids.[7]

Anti-HIV Activity

Logeracemin A, a dimeric calyciphylline A-type alkaloid, has been reported to exhibit significant anti-HIV activity with a half-maximal effective concentration (EC50) of 4.5 ± 0.1 μM.[1] For daphnane diterpenoid orthoesters, potent anti-HIV activity has been observed, with some compounds showing EC50 values in the nanomolar range.[8][9] The length of the aliphatic chain connected to the orthoester group has been shown to affect anti-HIV activity.[10] Some daphnane derivatives have been found to interfere with viral entry by affecting the expression of HIV co-receptors, CCR5 and CXCR4.[11]

Quantitative Data on Biological Activities

The following table summarizes the available quantitative data for the biological activities of selected this compound analogues and related Daphniphyllum alkaloids. Due to the limited availability of comprehensive SAR studies on this compound analogues, data for structurally related compounds are also included to provide broader context.

Compound Name/TypeBiological ActivityCell Line/TargetIC50/EC50Reference
daphnioldhanol ACytotoxicityHeLa31.9 μM[1][5]
daphnezomine WCytotoxicityHeLa16.0 µg/mL[6]
logeracemin AAnti-HIV Activity-4.5 ± 0.1 μM[1]
Daphnane Diterpenoid Orthoesters (various)Anti-HIV ActivityMT4 cells1.5–7.7 nM[8][9]
Tanguticanine ECytotoxicityHepG29.93 ± 0.10 μM[12]
Fischerianins A-B & Langduins A, A6CytotoxicityA375, HepG2, HL-60, K562, HeLa5.31 to 21.46 μM[13]
Acutilobins A-GAnti-HIV-1 Activity-< 1.5 nM[14]
Genkwanine VIIIAnti-HIV-1 Activity-0.17 nM[14]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a representative method for assessing the cytotoxic effects of natural products like this compound analogues on cancer cell lines.[15][16]

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded into 96-well plates at a density of approximately 3 × 10^3 to 5 × 10^3 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • The test compounds (this compound analogues) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with the culture medium.

  • The culture medium is removed from the wells and replaced with the medium containing the test compounds. Control wells receive medium with the solvent at the same final concentration.

3. Incubation:

  • The plates are incubated for a specified period, typically 24 to 72 hours.

4. MTT Assay:

  • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

5. Solubilization and Absorbance Measurement:

  • The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the potential mechanism of action and a general workflow for evaluating the biological activity of this compound analogues.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_evaluation Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of This compound Analogues cytotoxicity Cytotoxicity Assays (e.g., MTT) synthesis->cytotoxicity antiviral Anti-HIV Assays synthesis->antiviral other_assays Other Bioassays synthesis->other_assays isolation Isolation from Natural Sources isolation->cytotoxicity isolation->antiviral isolation->other_assays sar Structure-Activity Relationship Analysis cytotoxicity->sar antiviral->sar other_assays->sar mechanism Mechanism of Action Studies sar->mechanism

Caption: Experimental workflow for SAR studies of this compound analogues.

signaling_pathway Daphnane Daphnane Diterpenoid (e.g., this compound analogue) PKC Protein Kinase C (PKC) Daphnane->PKC Activation Downstream Downstream Signaling Cascades PKC->Downstream ViralEntry Inhibition of HIV Entry Downstream->ViralEntry Apoptosis Induction of Apoptosis Downstream->Apoptosis

Caption: Postulated signaling pathway for daphnane diterpenoids.

References

Comparative Efficacy of Daphnane Alkaloids and Known Cytotoxic Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic efficacy of daphnane (B1241135) alkaloids, a class of natural compounds with emerging anticancer potential, against established cytotoxic agents. Due to the limited availability of public data on Daphnicyclidin I, this guide leverages experimental data from closely related Daphniphyllum and daphnane-type diterpenoid alkaloids to provide a comparative context.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values for various daphnane alkaloids and the widely used chemotherapeutic agents doxorubicin, cisplatin, and paclitaxel (B517696) across a range of human cancer cell lines. These values represent the drug concentration required to inhibit the growth of 50% of the cell population, a key metric of cytotoxic potency.

Table 1: Cytotoxic Activity (IC50) of Daphnane Alkaloids

Compound NameCancer Cell LineIC50 ValueReference
Daphnezomine WHeLa (Cervical Cancer)16.0 µg/mL[1][2][3]
Daphnioldhanol AHeLa (Cervical Cancer)31.9 µM[4][5]
Unnamed Daphniphyllum AlkaloidHeLa (Cervical Cancer)~3.89 µM[4]
YuanhualineA549 (Lung Cancer)3.7 - 24.7 nM[6]
YuanhuahineH292 (Lung Cancer)3.7 - 24.7 nM[6]
YuanhuagineH1993 (Lung Cancer)3.7 - 24.7 nM[6]
Tianchaterpene C-F (Compound 2)HGC-27 (Gastric Cancer)8.8 µM[7][8]
Fischerianin A-B, Langduin A, A6A375, HepG2, HL-60, K562, HeLa5.31 - 21.46 µM[9]
IsoyuanhuacinSK-BR-3 (Breast Cancer)217.1 nmol/L[10]
YuanhuacinSK-BR-3 (Breast Cancer)172.6 nmol/L[10]
YuanhuatinSK-BR-3 (Breast Cancer)170.2 nmol/L[10]
YuanhuaginSK-BR-3 (Breast Cancer)809.4 nmol/L[10]
IsoyuanhuadinSK-BR-3 (Breast Cancer)83.7 nmol/L[10]
YuanhuadinSK-BR-3 (Breast Cancer)61.6 nmol/L[10]

Table 2: Cytotoxic Activity (IC50) of Standard Chemotherapeutic Agents

AgentCancer Cell LineIC50 Value
Doxorubicin A549 (Lung Cancer)1.50 µM
HeLa (Cervical Cancer)1.00 µM
LNCaP (Prostate Cancer)0.25 µM
PC3 (Prostate Cancer)8.00 µM
Cisplatin HGC-27 (Gastric Cancer)13.2 µM
SKOV-3 (Ovarian Cancer)2 - 40 µM (24h)
A2780 (Ovarian Cancer)Varies with seeding density
Paclitaxel Various Human Tumor Lines2.5 - 7.5 nM (24h)
Ovarian Carcinoma Lines0.4 - 3.4 nM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or known cytotoxic agents) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC Staining)

The Annexin V-FITC assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) in the cell membrane.

  • Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Propidium iodide (PI) staining followed by flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Fixation: Treat cells with the test compound, then harvest and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark to allow for DNA staining.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

The following diagrams illustrate the potential mechanism of action for daphnane alkaloids based on published studies of related compounds and the general workflow for evaluating cytotoxicity.

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Apoptosis Analysis cluster_2 Data Analysis & Comparison start Seed Cancer Cells treat Treat with this compound Analogs or Known Cytotoxic Agents start->treat mtt MTT Assay for Cell Viability (IC50) treat->mtt apoptosis Annexin V-FITC Assay for Apoptosis treat->apoptosis cell_cycle Propidium Iodide Staining for Cell Cycle Analysis treat->cell_cycle analyze Analyze IC50 Values & Apoptotic Cell Population mtt->analyze apoptosis->analyze cell_cycle->analyze compare Compare Efficacy with Known Agents analyze->compare

Caption: Workflow for assessing and comparing cytotoxic agents.

G Potential Signaling Pathway of Daphnane Alkaloids in Cancer Cells cluster_0 Signaling Cascade Inhibition cluster_1 Cellular Effects Daphnane Daphnane Alkaloids Akt Akt Daphnane->Akt Inhibition STAT3 STAT3 Daphnane->STAT3 Inhibition Src Src Daphnane->Src Inhibition CellCycle Cell Cycle Arrest (G0/G1 and G2/M) Akt->CellCycle STAT3->CellCycle Src->CellCycle Apoptosis Apoptosis Induction CellCycle->Apoptosis

Caption: Putative signaling pathway for daphnane alkaloids.

References

In Vitro Validation of the Therapeutic Potential of Daphnicyclidin Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vitro cytotoxic potential of Daphnicyclidin A and other related Daphniphyllum alkaloids, offering insights for researchers, scientists, and drug development professionals. The data presented is based on published experimental findings and is intended to serve as a resource for evaluating the therapeutic promise of this class of compounds.

Comparative Cytotoxicity of Daphniphyllum Alkaloids

The cytotoxic effects of various Daphniphyllum alkaloids have been evaluated against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. A lower IC50 value indicates a higher cytotoxic potential.

CompoundCell LineIC50 (µM)
Daphnicyclidin A P-388 (Mouse Lymphocytic Leukemia)13.8[1]
Daphnicyclidin MP-388 (Mouse Lymphocytic Leukemia)5.7[1]
Daphnicyclidin NP-388 (Mouse Lymphocytic Leukemia)6.5[1]
Macropodumine BP-388 (Mouse Lymphocytic Leukemia)10.3[1]

Doxorubicin, a commonly used chemotherapy drug, is often used as a positive control in these types of assays and typically exhibits IC50 values in the low micromolar to nanomolar range against a wide variety of cancer cell lines.

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds was performed using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol outlines the key steps involved in determining the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., P-388, A-549, SGC-7901, HL-60) are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Daphnicyclidin A) and a positive control (e.g., Doxorubicin). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: Following incubation, a solution of MTT is added to each well.[2][3][4]

  • Formazan (B1609692) Crystal Formation: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[3][5]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[2][4]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflow and Potential Mechanism

To better understand the experimental process and the potential mechanism of action for cytotoxic alkaloids, the following diagrams are provided.

G Experimental Workflow for In Vitro Cytotoxicity Testing cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates adherence Allow cells to adhere (24h) cell_seeding->adherence add_compounds Add Daphnicyclidin I & Controls adherence->add_compounds incubation Incubate (48-72h) add_compounds->incubation add_mtt Add MTT solution incubation->add_mtt formazan_formation Incubate for formazan formation add_mtt->formazan_formation solubilize Solubilize formazan crystals formazan_formation->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

G Potential Anticancer Mechanism of Cytotoxic Alkaloids Daphnicyclidin Daphnicyclidin Alkaloid CancerCell Cancer Cell Daphnicyclidin->CancerCell Enters SignalingPathways Disruption of Cellular Signaling Pathways CancerCell->SignalingPathways Interacts with CellCycleArrest Cell Cycle Arrest SignalingPathways->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) SignalingPathways->Apoptosis

Caption: Postulated mechanism of action for cytotoxic Daphnicyclidin alkaloids.

References

A Head-to-Head Comparison of the Bioactivities of Daphnicyclidin Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic, anti-HIV, and antibacterial properties of Daphnicyclidin alkaloids, a class of structurally complex natural products. This report summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways.

Daphnicyclidin alkaloids, a subgroup of the diverse Daphniphyllum alkaloids, have garnered significant interest in the scientific community due to their intricate chemical structures and promising biological activities. Isolated from various species of the Daphniphyllum plant genus, these compounds have demonstrated potential as anticancer, antiviral, and antibacterial agents. This guide provides a comparative overview of the bioactivities of several Daphnicyclidin alkaloids and related compounds, supported by available experimental data.

Comparative Bioactivity Data

The following table summarizes the reported cytotoxic and anti-HIV activities of selected Daphnicyclidin and other Daphniphyllum alkaloids. The data is presented as IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity and EC₅₀ (half-maximal effective concentration) for anti-HIV activity, providing a quantitative measure of their potency.

AlkaloidBioactivityCell Line / TargetIC₅₀ / EC₅₀ (µM)Reference
Daphnicyclidin A CytotoxicityP-388 (Murine Leukemia)13.8[1]
Daphnicyclidin M CytotoxicityP-388 (Murine Leukemia)5.7[1]
CytotoxicitySGC-7901 (Human Gastric Cancer)22.4[1]
Daphnicyclidin N CytotoxicityP-388 (Murine Leukemia)6.5[1]
CytotoxicitySGC-7901 (Human Gastric Cancer)25.6[1]
Macropodumine C CytotoxicityP-388 (Murine Leukemia)10.3[1]
Daphnezomine W CytotoxicityHeLa (Human Cervical Cancer)16.0 (µg/mL)[2][3]
Daphnioldhanol A CytotoxicityHeLa (Human Cervical Cancer)31.9[2]
Logeracemin A Anti-HIVHIV-14.5 ± 0.1[1][4]

Note: Direct comparison of µg/mL and µM values requires knowledge of the compounds' molecular weights.

Experimental Protocols

The bioactivity data presented in this guide were primarily obtained through the following established experimental methodologies.

Cytotoxicity Testing: MTT Assay

The cytotoxic activity of Daphnicyclidin alkaloids against various cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.

General Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Daphnicyclidin alkaloids for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6]

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_plate 96-Well Plate p1 p2 p3 p4 p5 A Seed Cancer Cells B Treat with Daphnicyclidin Alkaloids A->B Incubate C Add MTT Reagent B->C Incubate D Add Solubilization Solution C->D Incubate E Measure Absorbance (570 nm) D->E F Calculate IC50 E->F Anti_HIV_RT_Assay cluster_reaction Reaction Mixture RT HIV-1 RT A Add Daphniphyllum Alkaloid RT->A Template RNA Template/ Primer Template->A dNTPs Labeled dNTPs dNTPs->A B Incubate A->B C Quantify DNA Synthesis B->C D Calculate EC50 C->D Broth_Microdilution_Workflow cluster_plate 96-Well Plate with Broth p1 p2 p3 A Serial Dilution of Daphnicyclidin Alkaloid B Inoculate with Bacteria A->B C Incubate B->C D Determine MIC (No Visible Growth) C->D Apoptosis_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane Daphnicyclidin Daphnicyclidin Alkaloid PI3K PI3K Daphnicyclidin->PI3K Inhibits (?) NFkB NF-κB Daphnicyclidin->NFkB Inhibits (?) Receptor Growth Factor Receptor Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival & Proliferation Akt->Survival Promotes NFkB->Survival Promotes

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.